1-[(2-Nitrophenyl)sulfonyl]azepane
Description
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10-13/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
VLURVSWVLIJWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
1-[(2-Nitrophenyl)sulfonyl]azepane can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with azepane (or its derivatives) in the presence of a base. The reaction proceeds as follows:
Formation of Arenium Ion (Slow Step):
Proton Transfer (Fast Step):
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]azepane undergoes electrophilic aromatic substitution reactions due to the maintenance of aromaticity. Common reactions include halogenation (e.g., bromination), nitration, and sulfonation. Reagents such as bromine, nitric acid, and sulfuric acid are used. The major products formed are derivatives of 1-[(2-Nitrophenyl)sulfonyl]azepane with substituted groups.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: In studies related to enzyme inhibition or protein modification.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-[(2-Nitrophenyl)sulfonyl]azepane exerts its effects depends on its specific application. It may interact with specific molecular targets, affecting cellular processes or enzymatic activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(2-Nitrophenyl)azepane
- CAS No.: 40832-88-0
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : ~250.32 g/mol (calculated)
- Synonyms: 1-(2-Nitrophenyl)azepane, F1911-3530, DTXSID90369698 .
Key Properties :
- logP (Partition Coefficient) : 3.56 (moderate lipophilicity)
- Polar Surface Area (PSA) : 49.06 Ų (indicates moderate polarity) .
This compound features a seven-membered azepane ring linked via a sulfonyl group to a 2-nitrophenyl substituent.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
